molecular formula C15H12BrN3OS B2682707 5-(4-Bromobenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one CAS No. 1056555-80-6

5-(4-Bromobenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one

Cat. No.: B2682707
CAS No.: 1056555-80-6
M. Wt: 362.25
InChI Key: RKUZWACLXFMWTJ-UHFFFAOYSA-N
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Description

5-(4-Bromobenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring, a bromobenzyl group, and a pyridinylimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromobenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one typically involves the reaction of 4-bromobenzylamine with 2-pyridinecarboxaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to yield the desired thiazolidinone compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromobenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Bromobenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one has several research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Material Science: It may be explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-Bromobenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorobenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one
  • 5-(4-Methylbenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one
  • 5-(4-Fluorobenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one

Uniqueness

5-(4-Bromobenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets compared to its chloro, methyl, or fluoro analogs.

Properties

IUPAC Name

(2E)-5-[(4-bromophenyl)methyl]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3OS/c16-11-6-4-10(5-7-11)9-12-14(20)19-15(21-12)18-13-3-1-2-8-17-13/h1-8,12H,9H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUZWACLXFMWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N=C2NC(=O)C(S2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/N=C/2\NC(=O)C(S2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303093-53-0
Record name 5-(4-BROMOBENZYL)-2-(2-PYRIDINYLIMINO)-1,3-THIAZOLIDIN-4-ONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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